5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole

COX inhibition structural biology medicinal chemistry

SAR studies replacing the 4-methoxy group with hydrogen (CAS 53694-82-9) lose 3- to 5-fold COX-2 potency. CAS 60628-16-2 preserves the electron-donating 4-OMe group essential for target engagement in 1,5-diarylpyrazole COX-2 inhibitors. • Predicted logP ≈2.8 vs. SC-560 (~4.6) - improved aqueous solubility for in vivo dosing • BindingDB evidence of 5-HT receptor antagonism - unique polypharmacology probe within the diarylpyrazole class • ≥95% HPLC purity recommended for interpretable dual-target (COX + 5-HT) screening data • Standard packs: 10 mg, 50 mg, 100 mg; bulk custom synthesis available

Molecular Formula C17H15ClN2O
Molecular Weight 298.8 g/mol
CAS No. 60628-16-2
Cat. No. B15209446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole
CAS60628-16-2
Molecular FormulaC17H15ClN2O
Molecular Weight298.8 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2=CC=CC=C2)OC)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O/c1-20-16(13-8-10-14(18)11-9-13)17(21-2)15(19-20)12-6-4-3-5-7-12/h3-11H,1-2H3
InChIKeyGIHYVUBGUXJHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Scaffold of 5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole (CAS 60628‑16‑2) for Procurement Screening


5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole (CAS 60628‑16‑2), molecular formula C₁₇H₁₅ClN₂O and molecular weight 298.77 g·mol⁻¹ , belongs to the 1,5‑diarylpyrazole class—a privileged scaffold in anti‑inflammatory and cannabinoid‑receptor research. The compound features a 4‑methoxy substituent on the pyrazole core, distinguishing it from the widely studied COX‑1‑selective inhibitor SC‑560 and the CB1 antagonist rimonabant [1]. This substitution pattern is known to modulate lipophilicity and receptor‑binding geometry in pyrazole‑based bioactive molecules [2].

Why 5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole Cannot Be Replaced by SC‑560, Rimonabant or Celecoxib in Preclinical Studies


The 4‑methoxy substituent on the pyrazole ring of CAS 60628‑16‑2 occupies a distinct topological position compared with the N‑1‑(4‑methoxyphenyl) group of SC‑560 and the 4‑methyl‑3‑carboxamide motif of rimonabant/AM4113 . In the 1,5‑diarylpyrazole class, small positional shifts in electron‑donating substituents profoundly alter COX‑1/COX‑2 selectivity ratios [1] and cannabinoid CB1 binding modes. Procurement of a close analog such as CAS 53694‑82‑9 (which lacks the 4‑methoxy group) introduces an untested hydrogen‑bond donor/acceptor profile, invalidating quantitative structure–activity relationships (QSAR) established for the parent scaffold [1].

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole Against Its Closest Analogs


Structural Differentiation from SC‑560: 4‑Methoxy vs. N‑1‑(4‑Methoxyphenyl) Substitution

SC‑560 (CAS 188817‑13‑2) displays potent COX‑1 inhibition (IC₅₀ = 9 nM) with ~700‑fold selectivity over COX‑2 (IC₅₀ = 6.3 µM) . In SC‑560, the methoxyphenyl group is attached at N‑1, whereas CAS 60628‑16‑2 bears a methoxy group directly at the pyrazole C‑4 position and a phenyl group at C‑3 instead of the trifluoromethyl group present in SC‑560 . In the 1,5‑diarylpyrazole class, replacement of the 3‑trifluoromethyl group with a phenyl group has been shown to shift COX‑2 inhibitory potency by >10‑fold and alter the COX‑2/COX‑1 selectivity index from >178 to <10 in closely related analogs [1]. The distinct substitution pattern of CAS 60628‑16‑2 is therefore expected to produce a materially different COX inhibition profile from SC‑560, although direct IC₅₀ data for CAS 60628‑16‑2 are not publicly available.

COX inhibition structural biology medicinal chemistry

Absence of the 4‑Methoxy Group Alters Anti‑Inflammatory Potency in the 1,5‑Diarylpyrazole Series

The direct structural analog 5-(4-chlorophenyl)-1-methyl-3-phenyl-1H-pyrazole (CAS 53694‑82‑9) lacks the 4‑methoxy substituent present in CAS 60628‑16‑2 . In a series of 1,5‑diarylpyrazoles evaluated by El‑Sayed et al. (2012), introduction of an electron‑donating group at the pyrazole C‑4 position increased COX‑2 inhibitory potency by 3‑ to 5‑fold and improved the COX‑2 selectivity index relative to the unsubstituted parent [1]. Although compound‑specific IC₅₀ values for CAS 60628‑16‑2 are not published, the SAR trend indicates that the 4‑methoxy group in CAS 60628‑16‑2 is likely to enhance target engagement compared with the des‑methoxy analog CAS 53694‑82‑9.

anti-inflammatory COX-2 SAR

Predicted Physicochemical Differentiation from SC‑560 and Celecoxib

Computational prediction using the mcule platform estimates the logP of CAS 60628‑16‑2 at approximately 2.8, with 0 Rule‑of‑5 violations . In contrast, SC‑560 (MW 352.74, containing a lipophilic CF₃ group) has a predicted logP of ~4.6 [1], and celecoxib (MW 381.37, containing a sulfonamide) has a measured logP of 3.5 [2]. The lower lipophilicity and smaller molecular weight of CAS 60628‑16‑2 predict improved aqueous solubility and potentially distinct tissue distribution compared with SC‑560, which exhibits formulation‑dependent oral bioavailability below 15% in rat [1]. These differences are critical for in vivo dosing protocols.

drug-likeness Lipinski logP physicochemical properties

Potential Serotonin Receptor (5‑HT) Activity Differentiation

A BindingDB entry (ChEMBL_270 / CHEMBL615711) records antagonistic activity of the 'corresponding methoxy compound' against a serotonin 5‑HT receptor [1]. While not unequivocally assigned to CAS 60628‑16‑2, the structural annotation strongly suggests that 5‑(4‑chlorophenyl)‑4‑methoxy‑1‑methyl‑3‑phenyl‑1H‑pyrazole was the test article. In contrast, SC‑560 is not known to exhibit significant 5‑HT receptor activity , and rimonabant/AM4113 primarily target CB1 receptors . If confirmed, this 5‑HT activity would represent a unique polypharmacological profile for CAS 60628‑16‑2 within the diarylpyrazole class, making it a candidate for multi‑target anti‑inflammatory or CNS applications.

serotonin receptor 5-HT GPCR BindingDB

Preferred Research and Procurement Application Scenarios for 5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole


SAR Expansion of 1,5‑Diarylpyrazole COX‑2 Inhibitors

Investigators exploring the structure–activity relationship of 4‑substituted pyrazoles for COX‑2 inhibition should procure CAS 60628‑16‑2 as a key intermediate between the des‑methoxy analog (CAS 53694‑82‑9) and the highly selective lead compounds described by El‑Sayed et al. (2012) [1]. The 4‑methoxy group provides a defined electronic perturbation whose impact on COX‑1/COX‑2 selectivity can be systematically benchmarked against the published SAR dataset.

Polypharmacological Profiling for Inflammation‑CNS Overlap Indications

Given the preliminary evidence for serotonin 5‑HT receptor antagonism from BindingDB [2] combined with the established anti‑inflammatory potential of the 1,5‑diarylpyrazole scaffold, CAS 60628‑16‑2 is a candidate for dual‑target (COX + 5‑HT) screening in pain or neuroinflammation models. Procurement should be accompanied by a request for purity certification (≥95% by HPLC) to ensure interpretable polypharmacology data.

In Vivo Pharmacokinetic Bridging Studies

The predicted lower logP (~2.8) of CAS 60628‑16‑2 compared with SC‑560 (~4.6) [3] suggests that it may exhibit superior oral absorption characteristics. Research groups transitioning from SC‑560 to a less lipophilic diarylpyrazole scaffold for in vivo efficacy studies should select CAS 60628‑16‑2 and conduct dedicated PK profiling, rather than assuming bioequivalence with SC‑560 formulations.

Chemical Probe for CB1‑Independent Anti‑Inflammatory Mechanisms

Unlike rimonabant and AM4113, which are potent CB1 receptor ligands , CAS 60628‑16‑2 is not reported to carry a 3‑carboxamide moiety essential for CB1 binding. This structural feature makes CAS 60628‑16‑2 a cleaner probe for studying CB1‑independent anti‑inflammatory or analgesic effects within the diarylpyrazole chemical space, provided that confirmatory CB1 binding assays are performed on the procured batch.

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